Sodium phenylbutyrate Sodium phenylbutyrate Sodium Phenylbutyrate is the sodium salt of phenylbutyrate, a derivative of the short-chain fatty acid butyrate, with potential antineoplastic activity. Phenylbutyrate reversibly inhibits class I and II histone deacetylases (HDACs), which may result in a global increase in gene expression, decreased cellular proliferation, increased cell differentiation, and the induction of apoptosis in susceptible tumor cell populations.
Sodium phenylbutyrate is the organic sodium salt of 4-phenylbutyric acid. A prodrug for phenylacetate, it is used to treat urea cycle disorders. It has a role as a prodrug, an EC 3.5.1.98 (histone deacetylase) inhibitor, a neuroprotective agent and an orphan drug. It contains a 4-phenylbutyrate.
Phenylbutyrate and sodium benzoate are orphan drugs approved for the treatment of hyperammonemia in patients with urea cycle disorders, a series of at least 8 rare genetic enzyme deficiencies. The urea cycle is the major pathway of elimination of excess nitrogen including ammonia, and absence of one of the urea cycle enzymes often causes elevations in serum ammonia which can be severe, life-threatening and result in permanent neurologic damage and cognitive deficiencies. Both phenylbutyrate and sodium benzoate act by promoting an alternative pathway of nitrogen elimination. Neither phenylbutyrate nor sodium benzoate have been linked to cases of liver injury either in the form of serum enzyme elevations during therapy or clinically apparent acute liver injury.
Brand Name: Vulcanchem
CAS No.: 1716-12-7
VCID: VC0543538
InChI: InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);/q;+1/p-1
SMILES: C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]
Molecular Formula: C10H11NaO2
Molecular Weight: 186.18 g/mol

Sodium phenylbutyrate

CAS No.: 1716-12-7

Inhibitors

VCID: VC0543538

Molecular Formula: C10H11NaO2

Molecular Weight: 186.18 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Sodium phenylbutyrate - 1716-12-7

CAS No. 1716-12-7
Product Name Sodium phenylbutyrate
Molecular Formula C10H11NaO2
Molecular Weight 186.18 g/mol
IUPAC Name sodium;4-phenylbutanoate
Standard InChI InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);/q;+1/p-1
Standard InChIKey VPZRWNZGLKXFOE-UHFFFAOYSA-M
Isomeric SMILES C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]
SMILES C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]
Canonical SMILES C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]
Appearance Solid powder
Description Sodium Phenylbutyrate is the sodium salt of phenylbutyrate, a derivative of the short-chain fatty acid butyrate, with potential antineoplastic activity. Phenylbutyrate reversibly inhibits class I and II histone deacetylases (HDACs), which may result in a global increase in gene expression, decreased cellular proliferation, increased cell differentiation, and the induction of apoptosis in susceptible tumor cell populations.
Sodium phenylbutyrate is the organic sodium salt of 4-phenylbutyric acid. A prodrug for phenylacetate, it is used to treat urea cycle disorders. It has a role as a prodrug, an EC 3.5.1.98 (histone deacetylase) inhibitor, a neuroprotective agent and an orphan drug. It contains a 4-phenylbutyrate.
Phenylbutyrate and sodium benzoate are orphan drugs approved for the treatment of hyperammonemia in patients with urea cycle disorders, a series of at least 8 rare genetic enzyme deficiencies. The urea cycle is the major pathway of elimination of excess nitrogen including ammonia, and absence of one of the urea cycle enzymes often causes elevations in serum ammonia which can be severe, life-threatening and result in permanent neurologic damage and cognitive deficiencies. Both phenylbutyrate and sodium benzoate act by promoting an alternative pathway of nitrogen elimination. Neither phenylbutyrate nor sodium benzoate have been linked to cases of liver injury either in the form of serum enzyme elevations during therapy or clinically apparent acute liver injury.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 1821-12-1 (Parent)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-phenylbutyrate
4-phenylbutyric acid
4-phenylbutyric acid, calcium salt
4-phenylbutyric acid, sodium salt
Ammonaps
Buphenyl
sodium 4-phenylbutanoate
sodium 4-phenylbutyrate
sodium phenylbutyrate
Reference 1: Glycerol phenylbutyrate (Ravicti) for urea cycle disorders. Med Lett Drugs Ther. 2014 Aug 18;56(1449):77-8. Review. PubMed PMID: 25118801.
2: Cuadrado-Tejedor M, García-Osta A, Ricobaraza A, Oyarzabal J, Franco R. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Curr Med Chem. 2011;18(36):5545-53. Review. PubMed PMID: 22172064.
3: Iannitti T, Palmieri B. Clinical and experimental applications of sodium phenylbutyrate. Drugs R D. 2011 Sep 1;11(3):227-49. doi: 10.2165/11591280-000000000-00000. Review. PubMed PMID: 21902286; PubMed Central PMCID: PMC3586072.
4: Bugaut M, Fourcade S, Gondcaille C, Gueugnon F, Depreter M, Roels F, Netik A, Berger J, Martin P, Pineau T, Cadepond F, El Etr M, Savary S. Pharmacological induction of redundant genes for a therapy of X-ALD: phenylbutyrate and other compounds. Adv Exp Med Biol. 2003;544:281-91. Review. PubMed PMID: 14713242.
5: Gore SD, Carducci MA. Modifying histones to tame cancer: clinical development of sodium phenylbutyrate and other histone deacetylase inhibitors. Expert Opin Investig Drugs. 2000 Dec;9(12):2923-34. Review. PubMed PMID: 11093362.
6: Bradbury NA. Focus on "Sodium 4-phenylbutyrate downregulates Hsc70: implications for intracellular trafficking of DeltaF508-CFTR". Am J Physiol Cell Physiol. 2000 Feb;278(2):C257-8. Review. PubMed PMID: 10666019.
7: List AF. Hematopoietic stimulation by amifostine and sodium phenylbutyrate: what is the potential in MDS? Leuk Res. 1998 May;22 Suppl 1:S7-11. Review. PubMed PMID: 9734693.
8: Dover GJ. Hemoglobin switching protocols in thalassemia. Experience with sodium phenylbutyrate and hydroxyurea. Ann N Y Acad Sci. 1998 Jun 30;850:80-6. Review. PubMed PMID: 9668530.
9: Samid D, Hudgins WR, Shack S, Liu L, Prasanna P, Myers CE. Phenylacetate and phenylbutyrate as novel, nontoxic differentiation inducers. Adv Exp Med Biol. 1997;400A:501-5. Review. PubMed PMID: 9547596.
PubChem Compound 5258
Last Modified Nov 11 2021
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